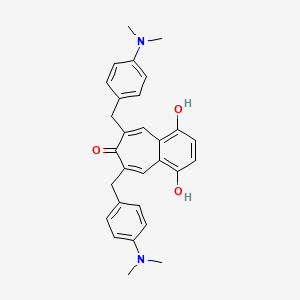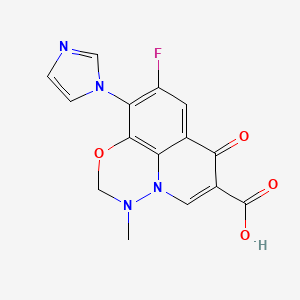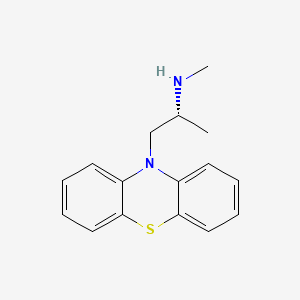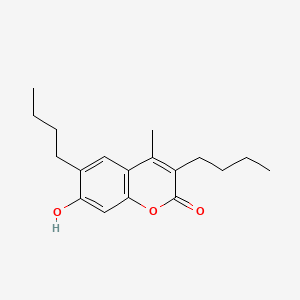
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 on the benzopyran ring. These structural modifications can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives often involves a domino Knoevenagel/intramolecular transesterification reaction. This method utilizes an alkaline protease from Bacillus licheniformis as a catalyst . The reaction typically involves the condensation of an aldehyde with a malonic acid derivative, followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to enhance the efficiency and sustainability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- involves its interaction with various molecular targets and pathways. The hydroxy group at position 7 can form hydrogen bonds with biological molecules, influencing their activity. The butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-2-one, 3-methyl-: This compound has a methyl group at position 3 instead of butyl groups at positions 3 and 6.
2H-1-Benzopyran-2-one, 6-methyl-: This compound has a methyl group at position 6 instead of butyl groups at positions 3 and 6.
2H-1-Benzopyran-2-one, 7-methyl-: This compound has a methyl group at position 7 instead of a hydroxy group.
Uniqueness
The unique combination of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 makes 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- distinct from other benzopyran derivatives. These structural features can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
111052-69-8 |
|---|---|
Molekularformel |
C18H24O3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3,6-dibutyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C18H24O3/c1-4-6-8-13-10-15-12(3)14(9-7-5-2)18(20)21-17(15)11-16(13)19/h10-11,19H,4-9H2,1-3H3 |
InChI-Schlüssel |
PAHZYYAHSYWEKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






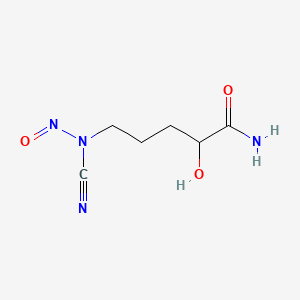
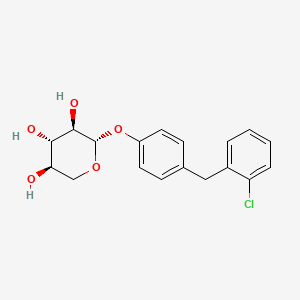
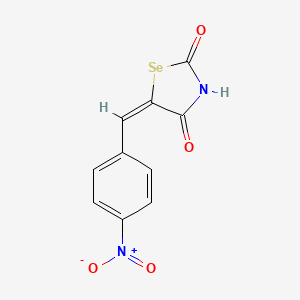
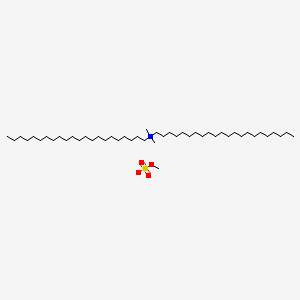
![N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate](/img/structure/B12705830.png)

